molecular formula C5H4ClIN2 B1388418 6-Chloro-3-iodopyridin-2-amine CAS No. 800402-06-6

6-Chloro-3-iodopyridin-2-amine

Cat. No. B1388418
M. Wt: 254.45 g/mol
InChI Key: GGXIOSCUHASSOL-UHFFFAOYSA-N
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Patent
US07951818B2

Procedure details

2-amino-3-iodo-6-chloropyridine (2 g, 7.874 mmol) is taken up in isopropanol (30 mL) under N2. Diethoxy-2-bromoacetal (2.5 mL, 15.748 mmol, 2 equiv.) is added to the suspension followed by HBr 48% (2 mL). The resulting mixture is then refluxed for 12 h and cooled down to room temperature. The mixture is partly concentrated under vacuum and the resulting slurry is taken up in diethyl ether which causes the precipitation of a solid that is separated by filtration and washed with little amounts of diethyl ether to afford the desired material as a powder.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Diethoxy-2-bromoacetal
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([I:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.Br.[CH:11](O)(C)[CH3:12]>>[Cl:9][C:4]1[N:3]2[CH:11]=[CH:12][N:1]=[C:2]2[C:7]([I:8])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=CC=C1I)Cl
Step Two
Name
Diethoxy-2-bromoacetal
Quantity
2.5 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is then refluxed for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is partly concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the precipitation of a solid
CUSTOM
Type
CUSTOM
Details
that is separated by filtration
WASH
Type
WASH
Details
washed with little amounts of diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=2N1C=CN2)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.